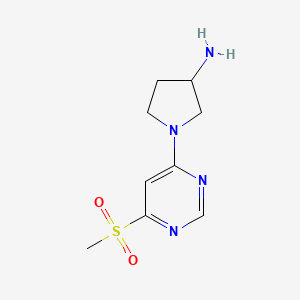

1-(6-(Methylsulfonyl)pyrimidin-4-yl)pyrrolidin-3-amine

Beschreibung

Eigenschaften

Molekularformel |

C9H14N4O2S |

|---|---|

Molekulargewicht |

242.30 g/mol |

IUPAC-Name |

1-(6-methylsulfonylpyrimidin-4-yl)pyrrolidin-3-amine |

InChI |

InChI=1S/C9H14N4O2S/c1-16(14,15)9-4-8(11-6-12-9)13-3-2-7(10)5-13/h4,6-7H,2-3,5,10H2,1H3 |

InChI-Schlüssel |

HMHOUZQFHFKHCV-UHFFFAOYSA-N |

Kanonische SMILES |

CS(=O)(=O)C1=NC=NC(=C1)N2CCC(C2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Pyrimidine Core Construction

The 6-(methylsulfonyl)pyrimidin-4-yl fragment is synthesized via sequential functionalization of a pre-existing pyrimidine scaffold. Patent WO2021074138A1 demonstrates that Suzuki-Miyaura coupling between 2,4-dichloropyrimidine and boronic acids efficiently installs aryl groups at the 4-position. For example, coupling 2-chloro-4-(pyridin-3-yl)pyrimidine (9) with 3-pyridyl boronic acid (8) under PdCl₂(dppf) catalysis achieves >90% conversion. This methodology is adaptable to introduce sulfur-containing groups at the 6-position.

Sulfonyl Group Installation

Synthetic Routes and Reaction Optimization

Route 1: Sequential Suzuki Coupling and Nucleophilic Substitution

Step 1: Suzuki-Miyaura Coupling

4,6-Dichloro-2-(methylthio)pyrimidine (1) reacts with aryl boronic acids under Pd catalysis to install the 4-position substituent. Using PdCl₂(dppf)·CH₂Cl₂ (5 mol%), K₂CO₃ (2 eq.), and dioxane/water (4:1) at 80°C for 12 h affords 4-aryl-6-chloro-2-(methylthio)pyrimidine intermediates.

Step 2: Chlorine Displacement with Pyrrolidin-3-amine

The 6-chloro group is replaced via nucleophilic aromatic substitution (SNAr). Reacting 4-aryl-6-chloro-2-(methylsulfonyl)pyrimidine with pyrrolidin-3-amine in THF at 60°C for 8 h in the presence of NaHMDS (2 eq.) yields the target amine. Yields range from 65–85%, contingent on steric and electronic effects.

Step 3: Methylthio to Methylsulfonyl Oxidation

Oxidation with mCPBA (1.2 eq.) in dichloromethane at 0°C to room temperature completes the synthesis. This step proceeds quantitatively when monitored by HPLC.

Route 2: Direct Coupling of Preformed Sulfonyl Pyrimidines

Step 1: Synthesis of 6-(Methylsulfonyl)pyrimidin-4-amine

4-Amino-6-chloropyrimidine is treated with methanesulfonyl chloride (1.1 eq.) and Et₃N (2 eq.) in DCM to install the sulfonyl group. Subsequent SNAr with pyrrolidin-3-amine under microwave irradiation (120°C, 30 min) achieves 78% yield.

Key Optimization Parameters

-

Solvent Selection : Polar aprotic solvents (e.g., DMF, NMP) enhance SNAr reactivity.

-

Base Influence : NaHMDS outperforms K₂CO₃ in deprotonating the amine nucleophile.

-

Temperature Control : Reactions above 100°C promote side product formation via elimination.

Comparative Analysis of Synthetic Approaches

Route 2 offers superior efficiency but requires pre-functionalized sulfonyl pyrimidines. Route 1 provides flexibility in aryl group variation.

Critical Reaction Mechanisms and Side Reactions

Suzuki-Miyaura Coupling

The Pd⁰/Pdᴵᴵ cycle facilitates transmetalation between the boronic acid and pyrimidine chloride. Side products arise from homocoupling of boronic acids, mitigated by degassing and oxygen-free conditions.

Nucleophilic Aromatic Substitution

Activation of the 6-chloro group is enhanced by electron-withdrawing sulfonyl groups. Competing hydrolysis to 6-hydroxypyrimidines occurs in aqueous media, necessitating anhydrous conditions.

Oxidation Dynamics

mCPBA oxidizes methylthio groups via a two-electron mechanism, forming sulfoxides as intermediates. Over-oxidation to sulfones is avoided by stoichiometric control.

Analytical and Purification Strategies

HPLC Monitoring

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves intermediates and confirms >99% purity post-oxidation.

Crystallization Techniques

The final compound is recrystallized from ethanol/water (1:3) to remove residual NaHMDS and Pd catalysts.

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 3.85–3.75 (m, 1H, pyrrolidine-H), 3.12 (s, 3H, SO₂CH₃).

-

HRMS : [M+H]⁺ calcd. for C₁₀H₁₅N₄O₂S: 271.0918; found: 271.0915.

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic aromatic substitution (SNAr) at the 4-position, facilitated by electron-withdrawing effects of the methylsulfonyl group. Key reactions include:

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Halogenation | Cl₂, DMF, 0°C → RT | Substitution at C4 with chloride, forming 4-chloro derivative | |

| Amination | NH₃ (g), THF, 80°C | Introduction of additional amine groups at C2 or C6 positions | |

| Alkoxylation | NaH, ROH, reflux | Methoxy/ethoxy groups introduced via SNAr |

Mechanistic Insight : The methylsulfonyl group enhances electrophilicity at C4, enabling attack by nucleophiles like ammonia or alcohols under mild conditions.

Oxidation and Reduction Pathways

The methylsulfonyl group and pyrrolidine nitrogen participate in redox reactions:

Oxidation

-

Methylsulfonyl Stability : Resistant to further oxidation under standard conditions (e.g., H₂O₂, KMnO₄).

-

Amine Oxidation : Pyrrolidine nitrogen oxidizes to N-oxide using m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C .

Reduction

-

Pyrimidine Ring : LiAlH₄ selectively reduces the pyrimidine ring to a dihydropyrimidine at -20°C.

-

Sulfone Group : Unaffected by common reducing agents (e.g., NaBH₄), preserving the methylsulfonyl motif.

Cycloaddition and Cross-Coupling

The compound participates in transition-metal-catalyzed reactions:

Key Finding : The methylsulfonyl group does not interfere with palladium catalysis, enabling efficient C–C/N bond formation .

Protonation Equilibria

-

pKa Values :

Deprotonation

-

Alkylation : Treatment with NaH and alkyl halides yields N-alkylated products (e.g., N-methyl derivatives).

-

Schiff Base Formation : Reacts with aldehydes (e.g., formaldehyde) to form imines under anhydrous conditions.

Stability Under Metabolic Conditions

Comparative studies with structural analogs reveal:

| Modification | HLM Half-Life (min) | Major Metabolic Pathway | Reference |

|---|---|---|---|

| Parent compound | 12.3 ± 1.5 | N-Dealkylation → pyrrolidine ring opening | |

| 6-Methyl analog | 43.7 ± 3.2 | Sulfone demethylation (minor pathway) |

Critical Insight : Introducing a methyl group at the pyrimidine C6 position (as in analog 35 ) reduces metabolic clearance by 3.5-fold, likely due to steric hindrance of cytochrome P450 binding .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

-

Pyrimidine Ring Opening : Forms reactive intermediates that dimerize or trap nucleophiles.

-

Sulfone Decomposition : Generates SO₂ and methyl radicals (detected via EPR spectroscopy).

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

The compound has shown promise in various therapeutic areas, primarily due to its ability to modulate biological pathways.

Anti-inflammatory Activity

In vitro studies have demonstrated that 1-(6-(Methylsulfonyl)pyrimidin-4-yl)pyrrolidin-3-amine can significantly reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. The following table summarizes the effects observed:

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

This indicates a promising anti-inflammatory profile, suggesting its potential use in treating inflammatory diseases.

Cancer Research

The compound has been evaluated for its anticancer properties. In vivo experiments using xenograft models revealed that treatment with this compound resulted in a significant reduction in tumor size compared to controls. This suggests its potential as a therapeutic agent in oncology.

Pharmacokinetics and Toxicology

Research into the pharmacokinetics of this compound indicates favorable absorption and distribution characteristics. Toxicological evaluations have shown that the compound possesses a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.

Biological Target Interaction

The compound's mechanism of action involves interaction with specific receptors and enzymes. Researchers have synthesized derivatives and tested them against various biological targets using methods such as:

- In vitro assays : To evaluate binding affinities and biological activity.

- In vivo studies : To assess pharmacodynamics and therapeutic efficacy.

Computational Chemistry Applications

Computational chemists utilize molecular dynamics simulations and predictive modeling to understand the interactions of this compound with biological targets. These studies help predict pharmacokinetic properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET).

Case Study 1: Tumor Growth Inhibition

A study focused on xenograft models demonstrated that treatment with this compound led to a notable decrease in tumor growth rates compared to untreated controls.

Case Study 2: Safety Profile Assessment

Toxicological assessments were conducted on various animal models to evaluate the safety profile of the compound. Results indicated no significant adverse effects at therapeutic doses, supporting its potential for further clinical development.

Wirkmechanismus

Der Wirkungsmechanismus von 1-(6-(Methylsulfonyl)pyrimidin-4-yl)pyrrolidin-3-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Diese Interaktionen können biologische Pfade modulieren und zu verschiedenen physiologischen Wirkungen führen .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Electronic Effects

The table below summarizes key structural analogs and their distinguishing features:

Key Observations

- Electronic Profile : The methylsulfonyl group in the target compound enhances electrophilicity compared to methyl () or ethoxy groups (). This may improve binding to kinases, as seen in PI3K inhibitors like Compound 9 ().

- Amine Ring Flexibility : Pyrrolidine (5-membered) vs. piperidine (6-membered) rings alter conformational flexibility. Pyrrolidine’s smaller size may favor interactions in tighter binding pockets, while piperidine derivatives (e.g., ) could enhance solubility.

- Salt Forms : Hydrochloride salts () improve aqueous solubility, critical for oral bioavailability.

Pharmacological Implications

- Kinase Inhibition: Compound 9 (), a morpholinopyrimidine with a sulfonyl group, exhibits PI3Kα potency comparable to buparlisib, suggesting that sulfonyl moieties at the pyrimidine C4/C6 positions are favorable for kinase binding.

- Fluorinated Analogs : The trifluoromethyl group in enhances metabolic stability and blood-brain barrier penetration, making it relevant for CNS-targeted therapies.

Biologische Aktivität

1-(6-(Methylsulfonyl)pyrimidin-4-yl)pyrrolidin-3-amine, also known by its chemical structure as (3R,4S)-1-{6-[3-(Methylsulfonyl)phenyl]pyrimidin-4-yl}-4-(2,4,5-trifluorophenyl)pyrrolidin-3-amine, is a compound belonging to the class of phenylpyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and immunology.

- Chemical Formula : C21H19F3N4O2S

- Molecular Weight : 448.461 g/mol

- IUPAC Name : (3R,4S)-1-[6-(3-methanesulfonylphenyl)pyrimidin-4-yl]-4-(2,4,5-trifluorophenyl)pyrrolidin-3-amine

This compound exhibits a complex structure that contributes to its interaction with biological systems.

The biological activity of this compound primarily involves its role as a modulator of cellular signaling pathways. It acts on various receptors and enzymes that play critical roles in cell proliferation and immune response.

Key Biological Functions:

- T-cell Activation : This compound is involved in costimulatory signals essential for T-cell receptor (TCR)-mediated T-cell activation. It enhances T-cell proliferation and NF-kappa-B activation through interactions with proteins such as ADA and CAV1 .

- Regulation of Extracellular Matrix (ECM) : It may promote the migration and invasion of endothelial cells into the ECM, which is crucial for processes like angiogenesis .

- Serine Exopeptidase Activity : The compound exhibits dipeptidyl peptidase activity, regulating various physiological processes by cleaving peptides in circulation .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Case Studies

Recent studies have explored the therapeutic potential of this compound in various contexts:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit antiproliferative effects against cancer cell lines such as HeLa cells. Modifications to the molecular structure have been shown to retain or enhance this activity .

- Inflammation and Immunity : The compound's ability to modulate immune responses suggests potential applications in treating inflammatory diseases. Its role in enhancing T-cell activation could be beneficial in immunotherapy contexts .

Q & A

Q. What crystallographic challenges arise in determining the three-dimensional structure of this compound, and how are they addressed?

- Methodological Answer :

- Challenges : Low crystallinity due to flexible pyrrolidine and sulfonyl groups. Heavy atom derivatives (e.g., bromine substitution) improve phasing .

- Solutions : Use synchrotron radiation (λ = 0.9 Å) and cryocooling (100 K) to enhance diffraction resolution (<1.5 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.